Oxydiacetyl dichloride

Description

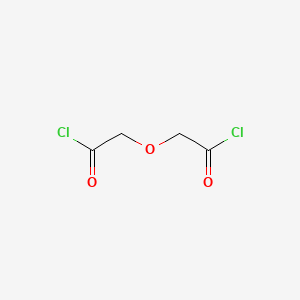

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-2-oxoethoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2O3/c5-3(7)1-9-2-4(6)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTZXSBQCNBNWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175289 | |

| Record name | Oxydiacetyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21062-20-4 | |

| Record name | 2,2′-Oxybis[acetyl chloride] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21062-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxydiacetyl dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021062204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxydiacetyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydiacetyl dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxydiacetyl dichloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH3TD62WTX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diglycolyl chloride physical and chemical properties

An In-depth Technical Guide to Diglycolyl Chloride: Properties, Reactivity, and Applications

Introduction

Diglycolyl chloride, systematically named 2,2′-Oxydiacetyl chloride, is a bifunctional acid halide derived from diglycolic acid.[1] It presents as a fuming, clear, and heavy liquid characterized by a pungent odor.[1] As a highly reactive molecule, it serves as a critical building block and monomer in various fields of chemical synthesis, from polymer chemistry to the development of complex molecules for pharmaceutical applications. Its utility stems from the two acyl chloride groups, which readily react with a wide range of nucleophiles, allowing for the construction of esters, amides, and other derivatives.[1] This guide provides a comprehensive overview of its physical and chemical properties, reactivity profile, key applications, and essential safety and handling protocols for laboratory and research professionals.

Physicochemical and Spectroscopic Properties

The fundamental properties of diglycolyl chloride are crucial for its handling, application, and characterization. These properties are summarized in the table below.

Table 1: Physical and Chemical Properties of Diglycolyl Chloride

| Property | Value | Reference(s) |

| CAS Number | 21062-20-4 | [2][3] |

| Molecular Formula | C₄H₄Cl₂O₃ | [2][3][4] |

| Molecular Weight | 170.98 g/mol | [2][3][4] |

| Appearance | Clear, fuming liquid | [1][4] |

| Density | 1.439 g/mL at 25 °C | [2][5] |

| Boiling Point | 84-87 °C / 2 mmHg | [2][5] |

| Refractive Index | n20/D 1.473 | [2][5] |

| Purity | Typically ≥95% | [2][4] |

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation of diglycolyl chloride and its derivatives.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : In a solvent such as CDCl₃, the proton NMR spectrum of diglycolyl chloride is expected to show a singlet for the four equivalent methylene (CH₂) protons.[6] The strong electron-withdrawing effects of the adjacent ether oxygen and the acyl chloride group would shift this peak significantly downfield.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a very strong and sharp absorption band characteristic of the C=O stretching vibration in acid chlorides. This typically appears in the region of 1780-1815 cm⁻¹. The C-O-C ether linkage will also show a characteristic stretching band.

-

Mass Spectrometry (MS) : The mass spectrum will show a molecular ion peak corresponding to its mass. A key feature will be the isotopic pattern for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in characteristic M, M+2, and M+4 peaks with a relative intensity ratio of approximately 9:6:1.

Chemical Reactivity and Mechanisms

Diglycolyl chloride's reactivity is defined by its two electrophilic acyl chloride functional groups. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

-

Hydrolysis : Like all acyl chlorides, it reacts vigorously with water and moisture. This reaction is highly exothermic and produces diglycolic acid and corrosive hydrogen chloride (HCl) gas.[7][8] This sensitivity necessitates handling under anhydrous conditions and an inert atmosphere.[9][10]

-

Reaction with Alcohols (Alcoholysis) : It reacts with alcohols to form the corresponding diesters, releasing HCl as a byproduct. This reaction is fundamental to its use in synthesizing polyesters and other ester-containing molecules.

-

Reaction with Amines (Aminolysis) : With primary or secondary amines, it forms diamides. This is a cornerstone reaction for producing polyamides and macrocyclic compounds like crown ethers.[2][5]

Caption: General reactivity of diglycolyl chloride with common nucleophiles.

Synthesis and Manufacturing

Diglycolyl chloride is synthesized from its parent dicarboxylic acid, diglycolic acid. The process involves the conversion of the carboxylic acid groups to acyl chlorides using a suitable chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

References

- 1. orionchem.com [orionchem.com]

- 2. ジグリコリルクロリド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Diglycolyl chloride | CymitQuimica [cymitquimica.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Sebacoyl chloride - Wikipedia [en.wikipedia.org]

- 8. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

A-Z. of Spectroscopic Analysis for CAS 21062-20-4: Diglycolyl Chloride

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the compound registered under CAS number 21062-20-4, identified as Diglycolyl Chloride.[1][2] Known systematically as 2,2'-Oxydiacetyl chloride, this reactive acyl halide is a key building block in the synthesis of various polymers, such as poly(ether ester)s, and other specialty chemicals.[2][3] The definitive identification and quality control of Diglycolyl Chloride hinges on a multi-faceted analytical approach. This document synthesizes data from mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy to provide a comprehensive characterization. Each section details the theoretical basis for the analysis, interpretation of spectral data, and validated, step-by-step protocols for data acquisition, designed for researchers and professionals in chemical synthesis and drug development.

Compound Identification and Physicochemical Properties

Diglycolyl chloride is a fuming, clear liquid with a pungent odor.[4] Its high reactivity, attributed to the two acyl chloride functional groups, makes it a versatile but challenging compound to handle, requiring storage under inert conditions. Its identity and key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21062-20-4 | [1] |

| Synonyms | 2,2'-Oxydiacetyl chloride, Diglycolic dichloride | [1] |

| Molecular Formula | C₄H₄Cl₂O₃ | [1][2] |

| Molecular Weight | 170.98 g/mol | [1] |

| Form | Clear liquid | [4] |

| Boiling Point | 84-87 °C at 2 mmHg | [3][5] |

| Density | 1.439 g/mL at 25 °C | [3][5] |

| Refractive Index (n20/D) | 1.473 | [3][5] |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For Diglycolyl Chloride, Electron Ionization (EI) is the method of choice, providing detailed structural information through characteristic fragmentation patterns.

Data Interpretation and Fragmentation Analysis

The EI mass spectrum of Diglycolyl Chloride is available through the NIST Mass Spectrometry Data Center.[1] A key feature of acyl chlorides in EI-MS is the facile loss of the chlorine atom. The molecular ion peak (M⁺) at m/z 170 is expected but may be weak or absent due to the molecule's instability.

The primary fragmentation pathway involves the cleavage of a C-Cl bond to form a stable acylium ion. Subsequent loss of carbon monoxide (CO) is a common fragmentation route for acylium ions.

Key Spectral Peaks:

-

m/z 135: [M-Cl]⁺. This peak arises from the loss of one chlorine radical.

-

m/z 107: [M-Cl-CO]⁺. Subsequent loss of a neutral CO molecule from the m/z 135 fragment.

-

m/z 79: [CH₂COCl]⁺. Cleavage of the ether C-O bond.

-

m/z 63: [M-Cl-CO-CO-CH₂]⁺ or loss of two HCl molecules.

-

m/z 43: [CH₂CO]⁺. Acylium ion from cleavage.

The presence of two chlorine atoms would also produce a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).

| m/z Value | Proposed Fragment |

| 170/172/174 | [C₄H₄Cl₂O₃]⁺ (Molecular Ion) |

| 135/137 | [C₄H₄ClO₃]⁺ |

| 107/109 | [C₃H₄ClO₂]⁺ |

| 79/81 | [C₂H₂ClO]⁺ |

| 43 | [C₂H₃O]⁺ |

Visualization: Fragmentation Pathway

The logical flow of molecular fragmentation can be visualized to aid in spectral interpretation.

Caption: Proposed EI-MS fragmentation of Diglycolyl Chloride.

Experimental Protocol: Electron Ionization Mass Spectrometry

This protocol ensures the acquisition of a reproducible and high-quality mass spectrum.

-

Instrument Preparation: Ensure the mass spectrometer (e.g., a GC-MS system) is tuned and calibrated according to the manufacturer's specifications using a standard calibrant like perfluorotributylamine (PFTBA).

-

Sample Preparation: Prepare a dilute solution of Diglycolyl Chloride (~1 mg/mL) in a volatile, anhydrous solvent such as dichloromethane or diethyl ether. The high reactivity of the compound necessitates the exclusion of moisture and protic solvents.

-

Injection: Inject 1 µL of the sample solution into the GC inlet. The GC will separate the analyte from the solvent and any minor impurities.

-

Causality: Using a GC inlet ensures that only the pure, volatilized analyte enters the ion source, preventing contamination and yielding a clean spectrum.

-

-

Ionization: Set the ion source to Electron Ionization (EI) mode with a standard electron energy of 70 eV. This energy level is an industry standard that maximizes fragmentation and allows for library matching.[4]

-

Mass Analysis: Scan a mass range appropriate for the analyte, typically from m/z 35 to 250, to ensure all relevant fragments and the molecular ion are detected.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Data Processing: Process the acquired spectrum to identify the m/z values of the key fragments and analyze their isotopic patterns to confirm the presence of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) method is ideal for liquid samples like Diglycolyl Chloride.

Data Interpretation

The IR spectrum of Diglycolyl Chloride is dominated by absorptions corresponding to the acyl chloride and ether functional groups.

-

C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is expected at a high wavenumber, typically around 1800 cm⁻¹. The electron-withdrawing effect of the chlorine atom shifts this carbonyl stretch to a higher frequency compared to ketones or esters.

-

C-O-C Stretch (Ether): A strong, characteristic absorption band for the asymmetric C-O-C stretch of the ether linkage is expected in the 1150-1085 cm⁻¹ region.

-

C-H Stretch (Methylene): Aliphatic C-H stretching vibrations from the CH₂ groups will appear just below 3000 cm⁻¹.

-

CH₂ Bend (Methylene): A scissoring vibration for the CH₂ groups is expected around 1420 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~1800 | Very Strong, Sharp | C=O Stretch | Acyl Chloride |

| ~1120 | Strong | C-O-C Asymmetric Stretch | Ether |

| ~2950-3000 | Medium | C-H Stretch | Methylene (CH₂) |

| ~1420 | Medium | CH₂ Scissoring Bend | Methylene (CH₂) |

This data is consistent with the ATR-IR spectrum available on SpectraBase.[6]

Experimental Protocol: ATR-IR Spectroscopy

-

Instrument Setup: Power on the FTIR spectrometer and allow the source and detector to stabilize.

-

Background Collection: Before analyzing the sample, collect a background spectrum. This involves scanning with a clean, empty ATR crystal. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, ensuring they do not appear in the final sample spectrum.

-

Sample Application: Carefully place one to two drops of Diglycolyl Chloride directly onto the center of the ATR crystal (typically diamond or zinc selenide). Expert Tip: As this compound is moisture-sensitive, perform this step quickly in a low-humidity environment (e.g., under a nitrogen blanket or in a glove box) to prevent hydrolysis into diglycolic acid.

-

Spectrum Acquisition: Acquire the sample spectrum. Co-add at least 16 scans to achieve a high signal-to-noise ratio. A typical spectral range is 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, thoroughly clean the ATR crystal immediately using a swab soaked in an anhydrous solvent (e.g., dry acetone or dichloromethane), followed by a dry swab. Proper cleaning is a self-validating step that prevents cross-contamination between samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Due to the high symmetry of Diglycolyl Chloride, its NMR spectra are remarkably simple.

Data Interpretation

The molecule O(CH₂COCl)₂ has a plane of symmetry through the ether oxygen atom, which simplifies the expected spectra.

-

¹H NMR: All four methylene (CH₂) protons are chemically and magnetically equivalent. Therefore, the ¹H NMR spectrum is predicted to show a single, sharp signal (a singlet). Its chemical shift will be in the downfield region due to the deshielding effects of the adjacent ether oxygen and acyl chloride carbonyl group. A predicted chemical shift is around 4.5-4.8 ppm. SpectraBase shows an experimental ¹H NMR spectrum confirming a single peak.[7]

-

¹³C NMR: Two distinct carbon environments are present: the methylene carbons and the carbonyl carbons.

-

The CH₂ carbons are expected to resonate around 65-75 ppm.

-

The C=O carbons of the acyl chloride groups are expected to be significantly downfield, typically in the 168-175 ppm range.

-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~4.7 | Singlet | O-CH₂ -COCl |

| ¹³C | ~170 | - | O-CH₂-C OCl |

| ¹³C | ~70 | - | O-CH₂ -COCl |

Visualization: General NMR Workflow

This diagram illustrates the logical steps from sample preparation to final spectrum.

Caption: Standard workflow for an NMR spectroscopy experiment.

Experimental Protocol: ¹H and ¹³C NMR

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and is chemically inert. Chloroform-d (CDCl₃) is a suitable choice. Causality: The solvent must be deuterated to avoid a large interfering solvent signal in the ¹H NMR spectrum. It must be anhydrous to prevent reaction with the analyte.

-

Sample Preparation: In a clean, dry vial, dissolve approximately 10-20 mg of Diglycolyl Chloride in 0.6-0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shimming: Optimize the homogeneity of the magnetic field by shimming. This is a crucial self-validating step; a well-shimmed magnet results in sharp, symmetrical peaks, ensuring high-resolution data.

-

¹H Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A 90° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

¹³C Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 128 or more) will be required compared to the ¹H experiment due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals for both ¹H and ¹³C experiments to generate the final frequency-domain spectra. Reference the spectra to the TMS signal at 0.00 ppm.

Conclusion

The spectroscopic profile of Diglycolyl Chloride (CAS 21062-20-4) is distinctive and allows for unambiguous identification. Mass spectrometry confirms its molecular weight and provides a fragmentation pattern characteristic of a di-acyl chloride. Infrared spectroscopy clearly identifies the key acyl chloride (C=O at ~1800 cm⁻¹) and ether (C-O-C at ~1120 cm⁻¹) functional groups. Finally, NMR spectroscopy reveals the molecule's high symmetry, with a single proton signal and two carbon signals, confirming the O(CH₂COCl)₂ structure. Together, these techniques provide a robust analytical framework for quality assurance and structural verification for any professional working with this important chemical intermediate.

References

- 1. Acetyl chloride, 2,2'-oxybis- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. Cas 21062-20-4,2,2'-OXYDIACETYL CHLORIDE | lookchem [lookchem.com]

- 4. orionchem.com [orionchem.com]

- 5. 2,2'-OXYDIACETYL CHLORIDE | 21062-20-4 [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

The Synthesis of N,N'-Dialkyloxamides: A Technical Guide to the Reaction of Oxalyl Dichloride with Primary Amines

For researchers, medicinal chemists, and professionals in drug development, the formation of the oxamide linkage represents a critical transformation in the synthesis of a diverse array of molecular architectures. From their role as structural scaffolds in pharmacologically active agents to their utility as versatile building blocks in materials science, N,N'-dialkyloxamides are of significant synthetic interest. The reaction of oxalyl dichloride with primary amines is a cornerstone method for the preparation of these symmetrical diamides. This in-depth technical guide provides a comprehensive exploration of this reaction, grounded in mechanistic principles and practical, field-proven insights to empower researchers to achieve reliable and high-yielding syntheses.

The Strategic Importance of the Oxamide Bond

The oxamide functional group is more than a simple linker. Its inherent properties, such as conformational rigidity, hydrogen bonding capabilities, and metabolic stability, make it a privileged motif in medicinal chemistry. The ability to fine-tune the steric and electronic properties of the N-substituents allows for the modulation of a molecule's physicochemical and pharmacological profile. Consequently, a robust and predictable method for the synthesis of N,N'-dialkyloxamides is an invaluable tool in the synthetic chemist's arsenal.

Unveiling the Reaction Mechanism: A Stepwise Approach

The reaction of oxalyl dichloride with a primary amine proceeds through a sequential nucleophilic acyl substitution mechanism. The high reactivity of the acyl chloride moieties of oxalyl dichloride makes this a vigorous and often high-yielding transformation.

A primary amine, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of oxalyl dichloride. This is followed by the expulsion of a chloride ion to form a mono-substituted intermediate, an N-alkyloxamoyl chloride. This intermediate is then attacked by a second equivalent of the primary amine to yield the final N,N'-dialkyloxamide product. Each step of this process generates a molecule of hydrogen chloride (HCl), which must be neutralized to prevent the protonation of the primary amine, which would render it non-nucleophilic.[1][2]

Figure 1: Reaction mechanism for the formation of N,N'-dialkyloxamides.

A Validated Experimental Protocol

The following protocol is a robust and reproducible method for the synthesis of N,N'-dialkyloxamides. It is presented as a self-validating system with checkpoints to ensure a successful outcome.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Oxalyl Dichloride | ≥98% | Major Chemical Supplier | Handle in a fume hood with appropriate personal protective equipment. |

| Primary Amine | ≥98% | Major Chemical Supplier | Ensure the amine is of high purity. |

| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Use a freshly opened bottle or dry over CaH₂. |

| Triethylamine (TEA) | ≥99% | Major Chemical Supplier | Acts as an HCl scavenger. |

| Hydrochloric Acid (HCl) | 1 M aq. | N/A | For workup. |

| Saturated Sodium Bicarbonate | aq. | N/A | For workup. |

| Brine | Saturated aq. | N/A | For workup. |

| Anhydrous Magnesium Sulfate | N/A | Major Chemical Supplier | For drying the organic phase. |

Step-by-Step Methodology

Figure 2: Experimental workflow for the synthesis of N,N'-dialkyloxamides.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl dichloride (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. In a separate flask, prepare a solution of the primary amine (2.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

-

Reaction: Cool the oxalyl dichloride solution to 0 °C using an ice bath. Slowly add the primary amine solution dropwise to the cooled oxalyl dichloride solution over a period of 15-30 minutes. A white precipitate of triethylammonium chloride will form. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N,N'-dialkyloxamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization of N,N'-Dialkyloxamides

Confirmation of the product structure and purity is paramount. The following spectroscopic data are characteristic of N,N'-dialkyloxamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show a characteristic resonance for the N-H proton, typically as a triplet if coupled to an adjacent CH₂ group. The chemical shift of this proton is highly dependent on the solvent and concentration. The protons on the alkyl chain will appear in their expected regions. For example, in the ¹H NMR spectrum of N,N'-diethyloxamide in CDCl₃, the N-H proton appears as a broad singlet around 7.5 ppm, the CH₂ quartet at approximately 3.3 ppm, and the CH₃ triplet at around 1.2 ppm.[3][4]

-

¹³C NMR: The carbonyl carbon of the oxamide will appear as a characteristic resonance in the range of 160-165 ppm. The carbons of the alkyl chains will have chemical shifts consistent with their local electronic environment.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic peaks for N,N'-dialkyloxamides include:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Strong, often broad |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | 1570 - 1515 | Strong |

Data compiled from various spectroscopic resources.[3][5]

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. The following table addresses common issues and provides actionable solutions.

| Issue | Potential Cause | Recommended Solution |

| Low or No Yield | Moisture contamination leading to hydrolysis of oxalyl dichloride. | Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents. |

| Insufficient amine or base. | Use a slight excess of the primary amine (2.2 eq.) and base (2.5 eq.) to drive the reaction to completion and neutralize all generated HCl. | |

| Formation of Byproducts | Incomplete reaction leading to the mono-substituted intermediate. | Increase the reaction time or gently warm the reaction mixture after the initial addition. |

| Reaction with solvent (e.g., DMF). | Avoid using DMF as a solvent with oxalyl dichloride. DCM or THF are preferable alternatives. |

Conclusion: A Versatile and Reliable Synthetic Tool

The reaction of oxalyl dichloride with primary amines is a powerful and versatile method for the synthesis of N,N'-dialkyloxamides. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and being equipped to troubleshoot potential issues, researchers can confidently and efficiently prepare these valuable compounds. The insights and procedures detailed in this guide are intended to empower scientists in their pursuit of novel molecular entities for a wide range of applications, from drug discovery to materials science.

References

Basic hydrolysis of Oxydiacetyl dichloride

An In-depth Technical Guide to the Basic Hydrolysis of Oxydiacetyl Dichloride

Abstract

This technical guide provides a comprehensive overview of the basic hydrolysis of this compound (also known as diglycolyl chloride), a vigorous reaction that yields oxydiacetic acid (diglycolic acid). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the underlying chemical principles, a detailed experimental protocol, and critical safety considerations. The guide emphasizes the causality behind experimental choices, grounded in the principles of nucleophilic acyl substitution, to ensure both procedural success and operator safety.

Introduction: The Chemistry and Significance of this compound

This compound (CAS No: 21062-20-4) is a highly reactive dicarboxylic acid chloride.[1] Its structure, featuring an ether linkage between two acyl chloride functionalities, makes it a valuable bifunctional monomer in polymer synthesis, particularly for creating poly(ether ester)s and polyamides.[2][3] The hydrolysis of this compound is a fundamental reaction, not only for the synthesis of its corresponding dicarboxylic acid, oxydiacetic acid, but also as a crucial consideration for its handling and storage, given its high reactivity with water and atmospheric moisture.[4][5]

Understanding the mechanism and kinetics of its basic hydrolysis is paramount for controlling reaction outcomes, preventing unwanted side reactions, and ensuring laboratory safety. This guide will dissect this reaction through the lens of a nucleophilic acyl substitution mechanism.

Core Scientific Principles

Structure and Inherent Reactivity

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[5][6] The reactivity of this compound stems from the electronic properties of its two acyl chloride groups. The carbonyl carbon in each group is bonded to two highly electronegative atoms: oxygen and chlorine. These atoms exert strong inductive effects, withdrawing electron density from the carbonyl carbon and rendering it highly electrophilic (δ+) and thus extremely susceptible to nucleophilic attack.[7][8] This pronounced electrophilicity is the primary driver for its vigorous reaction with nucleophiles, including water and, more potently, hydroxide ions.[9]

The Nucleophile: Hydroxide Ion

In a basic or alkaline medium, the primary nucleophile is the hydroxide ion (OH⁻). Compared to a neutral water molecule, the hydroxide ion is a significantly stronger nucleophile due to its full negative charge, which increases its ability to attack the electron-deficient carbonyl carbon.[5][10] This enhanced nucleophilicity results in a much faster reaction rate compared to neutral hydrolysis.

The Reaction Mechanism: Nucleophilic Acyl Substitution

The basic hydrolysis of this compound proceeds via a well-established nucleophilic acyl substitution pathway, which can be broken down into three key steps for each acyl chloride group.[6]

-

Nucleophilic Addition: The reaction initiates with the attack of a hydroxide ion on one of the electrophilic carbonyl carbons. The pi bond of the carbonyl group breaks, and the electrons move onto the oxygen atom, forming a transient, unstable tetrahedral intermediate.[6][10]

-

Elimination of the Leaving Group: The tetrahedral intermediate rapidly collapses. The lone pair of electrons on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled. Chloride is an excellent leaving group because it is the conjugate base of a strong acid (HCl), making this elimination step favorable.[6]

-

Irreversible Deprotonation: The product of the first two steps is a carboxylic acid functional group. However, in the presence of excess base, the acidic proton of the carboxylic acid (pKa ≈ 2.8) is immediately abstracted by a hydroxide ion.[11] This acid-base reaction is thermodynamically very favorable and essentially irreversible, forming the carboxylate salt (disodium oxydiacetate).[10][12] This final deprotonation step is critical as it drives the entire reaction to completion.

The overall reaction scheme and the detailed mechanism are illustrated below.

Caption: Overall scheme for the basic hydrolysis and subsequent acidification.

Caption: The three-step mechanism for the hydrolysis of one acyl chloride group.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Corrosivity: It is classified as corrosive and causes severe skin burns and eye damage.[1] Accidental contact requires immediate and thorough rinsing with water for at least 15 minutes and prompt medical attention.[1][4]

-

Reactivity with Water: It reacts violently and exothermically with water, including atmospheric moisture, to release steamy, corrosive hydrogen chloride (HCl) gas.[4][13]

-

Personal Protective Equipment (PPE): All manipulations must be performed in a certified chemical fume hood. Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), a lab coat, and full-coverage chemical splash goggles along with a face shield.[1] An appropriate respirator may be necessary for handling larger quantities.

-

Storage: The compound must be stored in a tightly sealed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from water and moisture.

Experimental Protocol: Synthesis of Oxydiacetic Acid

This protocol details the controlled basic hydrolysis of this compound to produce oxydiacetic acid.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Properties |

| This compound | C₄H₄Cl₂O₃ | 170.98 | Liquid, d=1.439 g/mL, Corrosive[2] |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Solid, Corrosive |

| Hydrochloric Acid (HCl), conc. | HCl | 36.46 | ~37% in water, d=1.18 g/mL, Corrosive |

| Deionized Water | H₂O | 18.02 | - |

| Product: Oxydiacetic Acid | C₄H₆O₅ | 134.09 | Solid, M.P. 140-144 °C[11] |

Step-by-Step Methodology

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. 2,2'-OXYDIACETYL CHLORIDE | 21062-20-4 [chemicalbook.com]

- 3. iosrjournals.org [iosrjournals.org]

- 4. fishersci.com [fishersci.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 8. savemyexams.com [savemyexams.com]

- 9. chemrevise.org [chemrevise.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Diglycolic acid - Wikipedia [en.wikipedia.org]

- 12. savemyexams.com [savemyexams.com]

- 13. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Thermal Stability of Diglycolyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Diglycolyl chloride, a highly reactive bifunctional acyl chloride, is a critical building block in the synthesis of a variety of polymers, pharmaceuticals, and other specialty chemicals. Its utility is, however, intrinsically linked to its thermal stability. This in-depth technical guide provides a comprehensive overview of the thermal stability of diglycolyl chloride, including its decomposition profile, hazardous byproducts, and critical safety considerations. This document synthesizes theoretical principles with actionable, field-proven experimental protocols for assessing thermal hazards, enabling researchers and process chemists to handle this versatile reagent with the highest degree of safety and efficacy.

Introduction: The Double-Edged Sword of Reactivity

Diglycolyl chloride, with the chemical formula O(CH₂COCl)₂, possesses two acyl chloride functionalities connected by an ether linkage. This structure imparts a high degree of reactivity, making it an excellent acylating agent for a wide range of nucleophiles. However, this same reactivity predisposes the molecule to thermal decomposition, a critical consideration for its storage, handling, and use in chemical synthesis, particularly at elevated temperatures.

Understanding the thermal stability of diglycolyl chloride is not merely an academic exercise; it is a cornerstone of safe laboratory practice and scalable chemical production. Uncontrolled thermal decomposition can lead to a rapid increase in temperature and pressure within a reaction vessel, posing a significant risk of a runaway reaction. This guide aims to provide the necessary framework for a thorough understanding and assessment of these risks.

Physicochemical Properties and Known Hazards

A foundational understanding of the basic properties of diglycolyl chloride is essential before delving into its thermal stability.

| Property | Value | Source |

| CAS Number | 21062-20-4 | |

| Molecular Formula | C₄H₄Cl₂O₃ | |

| Molecular Weight | 170.98 g/mol | |

| Boiling Point | 84-87 °C at 2 mmHg | |

| Density | 1.439 g/mL at 25 °C | |

| Flash Point | 113 °C (closed cup) | |

| Appearance | Colorless, fuming liquid |

The primary hazards associated with diglycolyl chloride are its corrosivity and its violent reaction with water and other nucleophiles. It is classified as a substance that causes severe skin burns and eye damage.

Thermal Decomposition of Diglycolyl Chloride: A Mechanistic Overview

The primary decomposition pathway is likely initiated by the cleavage of the C-Cl bond, which is the weakest bond in the acyl chloride moiety. The presence of the ether oxygen atom may influence the decomposition pathway, but the fundamental reactivity of the acyl chloride group is expected to dominate.

Postulated Thermal Decomposition Pathway:

Caption: Postulated thermal decomposition pathway for diglycolyl chloride.

Upon heating, the molecule can undergo a series of reactions leading to the formation of several hazardous gaseous products. Safety Data Sheets consistently list the following as hazardous decomposition products:

-

Carbon Monoxide (CO): A flammable and highly toxic gas.

-

Carbon Dioxide (CO₂): An asphyxiant at high concentrations.

-

Hydrogen Chloride (HCl): A corrosive and toxic gas that can form acidic fumes.[1]

The potential for the formation of phosgene (COCl₂), a highly toxic gas, should also be considered, although it is not explicitly listed in the available SDS.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermal stability of a reactive chemical like diglycolyl chloride. The following section details the key analytical techniques and provides exemplary protocols.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the onset temperature of exothermic or endothermic processes. It is an essential screening tool for identifying potential thermal hazards. The ASTM E537 standard provides a robust framework for this analysis.[1]

Experimental Protocol: DSC Analysis of Diglycolyl Chloride

-

Objective: To determine the onset temperature of thermal decomposition of diglycolyl chloride.

-

Apparatus: A differential scanning calorimeter capable of operating under a controlled atmosphere. High-pressure crucibles are recommended due to the volatility of the sample and the potential for gas evolution.

-

Sample Preparation:

-

Due to the hygroscopic nature of diglycolyl chloride, all sample handling must be performed in a dry, inert atmosphere (e.g., a glove box with a nitrogen or argon atmosphere).

-

Accurately weigh 1-5 mg of diglycolyl chloride into a high-pressure crucible.

-

Hermetically seal the crucible to prevent volatilization and reaction with atmospheric moisture.

-

-

DSC Program:

-

Equilibration: Equilibrate the sample at 25 °C.

-

Heating Ramp: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min.

-

Atmosphere: Use a nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

Plot the heat flow (W/g) as a function of temperature (°C).

-

Determine the onset temperature of any significant exothermic event. The onset temperature is typically determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak.

-

Integrate the exothermic peak to determine the enthalpy of decomposition (ΔHd) in J/g.

-

Data Interpretation Workflow:

Caption: Workflow for DSC data acquisition and analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the temperature at which decomposition begins, as evidenced by mass loss.

Experimental Protocol: TGA Analysis of Diglycolyl Chloride

-

Objective: To determine the temperature range of mass loss due to decomposition.

-

Apparatus: A thermogravimetric analyzer.

-

Sample Preparation: As with DSC, handle the sample in a dry, inert atmosphere. Accurately weigh 5-10 mg of diglycolyl chloride into a ceramic or platinum TGA pan.

-

TGA Program:

-

Equilibration: Equilibrate the sample at 25 °C.

-

Heating Ramp: Heat the sample from 25 °C to 350 °C at a rate of 10 °C/min.

-

Atmosphere: Use a nitrogen purge gas at a flow rate of 50 mL/min.

-

-

Data Analysis:

-

Plot the percentage of initial mass as a function of temperature.

-

Determine the onset temperature of mass loss.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of mass loss.

-

Accelerating Rate Calorimetry (ARC)

ARC is considered the gold standard for assessing thermal runaway potential. It simulates a "worst-case" adiabatic scenario where the heat generated by the decomposition is not dissipated to the surroundings. This technique provides critical data on the time to maximum rate of decomposition and the corresponding pressure generation. The ASTM E1981 standard provides guidance for this type of analysis.[2]

Experimental Protocol: ARC Analysis of Diglycolyl Chloride

-

Objective: To determine the adiabatic time to maximum rate (TMRad) and the pressure profile of the thermal decomposition of diglycolyl chloride.

-

Apparatus: An accelerating rate calorimeter.

-

Sample Preparation:

-

In an inert atmosphere, load a known mass of diglycolyl chloride into a suitable sample bomb (e.g., titanium or Hastelloy-C to resist corrosion).

-

Seal the bomb and attach it to the calorimeter.

-

-

ARC Program (Heat-Wait-Search Mode):

-

Heating Step: The sample is heated in small temperature increments (e.g., 5 °C).

-

Wait Step: The system waits for thermal equilibrium to be established.

-

Search Step: The instrument monitors the sample for any self-heating. If the rate of temperature rise exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

Adiabatic Mode: The heaters in the calorimeter track the sample temperature, ensuring no heat is lost to the surroundings. The temperature and pressure are recorded as the decomposition reaction accelerates.

-

-

Data Analysis:

-

Plot temperature and pressure as a function of time.

-

Determine the onset temperature of the self-accelerating reaction.

-

From the data, calculate the time to maximum rate (TMR) at various temperatures. This is a critical parameter for process safety design.

-

ARC Data Interpretation Logic:

Caption: Logical flow of an ARC experiment.

Summary of Thermal Stability Data (Hypothetical)

The following table presents a hypothetical but plausible set of thermal stability data for diglycolyl chloride, based on the expected behavior of a reactive acyl chloride. This data is for illustrative purposes only and should be confirmed by experimental analysis.

| Parameter | Hypothetical Value | Method | Significance |

| DSC Onset Temperature | 140 - 160 °C | DSC | Indicates the temperature at which significant exothermic decomposition begins under dynamic heating conditions. |

| Enthalpy of Decomposition (ΔHd) | -200 to -400 J/g | DSC | A measure of the energy released during decomposition. Higher values indicate a greater potential for a rapid temperature rise. |

| TGA Onset of Mass Loss | 130 - 150 °C | TGA | The temperature at which the sample begins to lose mass due to the evolution of gaseous decomposition products. |

| ARC Onset of Self-Heating | 120 - 140 °C | ARC | The temperature at which the substance begins to self-heat under adiabatic conditions. This is a critical parameter for defining safe operating temperatures. |

| Time to Maximum Rate (TMR) at 120 °C | > 24 hours | ARC | Provides an estimate of the time available to take corrective action in the event of a temperature excursion to 120 °C. |

Safe Handling and Storage Recommendations

Based on the known reactivity and potential thermal instability of diglycolyl chloride, the following handling and storage procedures are imperative:

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong oxidizing agents.[1] The recommended storage temperature is typically between 10 °C and 25 °C.[3] The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen, to prevent hydrolysis from atmospheric moisture.[3]

-

Handling: All manipulations of diglycolyl chloride should be carried out in a chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[1] An emergency shower and eyewash station should be readily accessible.

-

Process Safety: When used in reactions at elevated temperatures, careful consideration must be given to the rate of addition, agitation, and cooling capacity of the reactor. The reaction temperature should be maintained well below the determined onset temperature of decomposition. Continuous monitoring of the reaction temperature and pressure is essential.

Conclusion

Diglycolyl chloride is a valuable reagent whose utility is directly linked to a thorough understanding of its reactivity and thermal stability. This guide has provided a comprehensive framework for assessing the thermal hazards associated with this compound. By employing the experimental techniques outlined herein, researchers and drug development professionals can generate the critical data needed to ensure safe handling, storage, and use of diglycolyl chloride in their synthetic endeavors. A proactive and data-driven approach to thermal hazard assessment is not only a matter of regulatory compliance but a fundamental pillar of a robust safety culture in the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to the Solubility of Oxydiacetyl Dichloride in Organic Solvents

Abstract

Oxydiacetyl dichloride, also known as diglycolyl chloride, is a highly reactive bifunctional acid chloride pivotal in the synthesis of a diverse array of molecules, including pharmaceuticals, polymers, and chiral compounds.[1][2] Its efficacy as a synthetic precursor is profoundly influenced by its behavior in solution. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents. Moving beyond simple dissolution, this document emphasizes the critical interplay between solubility and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We present a qualitative solubility profile, a detailed protocol for the empirical determination of solubility for this reactive species, and a discussion on the causality behind solvent selection for synthetic applications.

Introduction: Understanding this compound

This compound (CAS No: 21062-20-4) is an acid halide with the molecular formula C₄H₄Cl₂O₃.[1][3] Its structure, featuring two acyl chloride moieties linked by an ether oxygen, makes it an exceptionally versatile building block. This bifunctionality allows it to act as a linker in polymerization reactions to form poly(ether ester)s and in the synthesis of complex molecules like crown ethers and morpholine dione analogs.[1][2][4]

The acyl chloride functional groups are highly electrophilic, rendering the molecule susceptible to nucleophilic attack. This inherent reactivity is the defining characteristic that governs its solubility. Unlike stable, non-reactive solutes, the interaction of this compound with many common solvents, particularly protic ones, is not a simple dissolution but a chemical transformation.[5][6] Understanding this dual nature is paramount for its safe handling and successful application in synthesis.

The Duality of Solubility and Reactivity

For a highly reactive compound like this compound, the term "solubility" must be qualified. True solubility refers to the physical process of a solute dissolving in a solvent to form a homogeneous solution, a process that is, in principle, reversible. However, with this compound, the interaction with certain solvents leads to an irreversible chemical reaction, a process known as solvolysis.

Interaction with Protic Solvents: A Case of Reactivity

Protic solvents contain a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen (e.g., water, alcohols, amines). These solvents can act as nucleophiles. Acyl chlorides readily react with water in a vigorous, often violent, hydrolysis reaction to form the corresponding carboxylic acid (in this case, oxydiacetic acid) and hydrochloric acid.[5][6] Similarly, they react with alcohols to yield esters.

Therefore, this compound cannot be considered "soluble" in protic solvents in the traditional sense; it is consumed by them. This reactivity precludes their use as solvents for storage or for reactions where the integrity of the acyl chloride is required.

Solubility in Aprotic Solvents: The Key to Synthetic Utility

Aprotic solvents lack an acidic proton and are generally non-reactive towards acyl chlorides. It is within this class of solvents that true solubility can be achieved, making them the medium of choice for reactions involving this compound. The solubility in these solvents is governed by the principle of "like dissolves like," where polarity plays a key role. Given its polar nature (due to the carbonyl and ether groups), this compound is expected to be soluble in a range of polar aprotic solvents.

The following diagram illustrates the logical flow for solvent selection:

Caption: Solvent selection workflow for this compound.

Qualitative Solubility Profile

While precise quantitative data is scarce in published literature, a qualitative solubility profile can be constructed based on the general behavior of acyl chlorides and documented synthetic procedures using this compound.[1][2][7]

| Solvent Class | Specific Solvent | Behavior | Rationale / Notes |

| Protic Solvents | Water | Reacts Violently | Hydrolyzes to form oxydiacetic acid and HCl.[5][6] |

| Alcohols (Methanol, Ethanol) | Reacts Readily | Undergoes alcoholysis to form the corresponding diester and HCl.[6] | |

| Amines (Primary, Secondary) | Reacts Readily | Forms amides. Often used as a reactant, not a solvent.[6] | |

| Aprotic Solvents | Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | |

| Ketones | Acetone | Soluble | |

| Esters | Ethyl Acetate | Soluble | |

| Hydrocarbons | Toluene, Hexanes | Likely Soluble to Sparingly Soluble | |

| Others | Acetonitrile (MeCN) | Soluble |

Experimental Protocol for Solubility Determination

Determining the quantitative solubility of a reactive compound like this compound requires a meticulous approach to differentiate dissolution from reaction and to ensure safety.

Objective: To determine the approximate solubility of this compound in a given anhydrous aprotic organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (>97% purity)[8]

-

Anhydrous aprotic solvent (e.g., Dichloromethane)

-

Dry glassware (oven or flame-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Thermostatically controlled bath

-

Gas-tight syringes and needles

-

0.22 µm syringe filter (PTFE or other compatible material)

-

Pre-weighed vials

Safety Precautions:

-

This compound is corrosive and causes severe skin burns and eye damage.[3][8] It reacts with moisture to produce HCl gas.

-

All manipulations must be conducted in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

-

Ensure all glassware and solvents are scrupulously dry to prevent hydrolysis.[6][9]

Methodology

The following workflow outlines the steps for a reliable solubility assessment.

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Procedure:

-

Preparation: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of nitrogen or argon.

-

Solvent Addition: Add a precise volume (e.g., 10.0 mL) of the chosen anhydrous aprotic solvent to the flask via a dry syringe.

-

Equilibration: Place the flask in a thermostatic bath set to the desired temperature and allow the solvent to equilibrate for at least 30 minutes.

-

Incremental Solute Addition: Add a small, accurately weighed amount of this compound to the stirring solvent. Allow sufficient time for dissolution.

-

Saturation Point Determination: Continue adding small increments of the solute until a portion no longer dissolves, indicating that the solution is saturated. A persistent second phase (liquid or solid) should be observable.

-

Equilibrium Confirmation: Once saturation is reached, allow the slurry to stir for an additional 2-4 hours to ensure that the system has reached equilibrium. This helps to avoid underestimating the solubility.

-

Sampling: Stop the stirring and allow the excess solid to settle. Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a gas-tight syringe fitted with a PTFE filter.

-

Quantification: Transfer the filtered aliquot to a pre-weighed, dry vial. Weigh the vial with the solution to determine the mass of the solution. Carefully remove the solvent under reduced pressure (or by nitrogen stream in a fume hood). Once the residue is dry, weigh the vial again to determine the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the mass of the dissolved solute and the volume of the aliquot taken.

Self-Validation: To ensure the observed phenomenon is true solubility and not a slow reaction with the aprotic solvent, a stability check is recommended.[7] This can be achieved by analyzing a sample of the saturated solution by ¹H NMR or GC-MS immediately after preparation and after several hours. The absence of new peaks corresponding to byproducts confirms the stability of this compound in the solvent.

Conclusion: Practical Implications for the Scientist

A thorough understanding of the solubility and reactivity of this compound is not merely academic; it is a prerequisite for its effective and safe use in research and development. The key takeaway is that this compound does not simply dissolve in protic media but reacts with them. Therefore, all synthetic work must be conducted in dry, aprotic solvents in which it exhibits true solubility. Chlorinated solvents like dichloromethane and ethers like THF are reliable choices for creating homogeneous reaction mixtures. The experimental protocol provided herein offers a robust framework for scientists to quantitatively determine solubility in specific solvents of interest, enabling precise control over reaction stoichiometry and optimization of synthetic outcomes. This foundational knowledge is critical for leveraging the full potential of this compound as a versatile reagent in the creation of novel materials and therapeutics.

References

- 1. Cas 21062-20-4,2,2'-OXYDIACETYL CHLORIDE | lookchem [lookchem.com]

- 2. Diglycolyl chloride 95 21062-20-4 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 2,2'-OXYDIACETYL CHLORIDE | 21062-20-4 [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,2'-Oxydiacetyl Chloride | 21062-20-4 | TCI AMERICA [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Bonding of Oxydiacetyl Dichloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxydiacetyl dichloride, also known as diglycolyl chloride, is a highly reactive difunctional acyl chloride that serves as a critical building block in synthetic chemistry. Its utility in the preparation of a diverse array of molecules, including polymers, macrocycles, and pharmacologically relevant scaffolds, is intrinsically linked to its unique molecular architecture and electronic properties. This guide provides a comprehensive exploration of the molecular structure, bonding, and reactivity of this compound. We will delve into its conformational flexibility, the nature of its covalent bonds through the lens of valence bond and molecular orbital theories, and its characteristic spectroscopic signatures. Furthermore, this document will detail established synthetic protocols and discuss its reactivity profile, offering insights into its application in modern chemical synthesis.

Introduction: The Significance of a Bifunctional Acyl Chloride

This compound, with the chemical formula C₄H₄Cl₂O₃, is a colorless to light yellow liquid characterized by its two reactive acyl chloride moieties linked by a flexible ether bridge.[1][2] This bifunctionality is the cornerstone of its chemical utility, enabling it to act as a versatile crosslinking agent and a monomer in polymerization reactions.[3][4] Its applications span from the synthesis of poly(ether esters) with unique thermal and mechanical properties to the construction of complex chiral molecules and morpholine dione analogs with potential pharmaceutical applications.[3][5] A thorough understanding of its three-dimensional structure and the electronic nature of its bonds is paramount for predicting its behavior in chemical reactions and for the rational design of novel synthetic methodologies.

Molecular Structure and Conformational Landscape

The molecular structure of this compound, O(CH₂COCl)₂, is defined by the interplay of the steric and electronic effects of its constituent atoms. The central ether oxygen introduces a degree of flexibility, allowing the molecule to adopt various conformations in solution.

Predicted Molecular Geometry

Table 1: Predicted Bond Parameters for this compound (Calculated)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.19 Å |

| C-Cl Bond Length | ~1.79 Å |

| C-C Bond Length | ~1.52 Å |

| C-O Bond Length | ~1.42 Å |

| C-O-C Bond Angle | ~112° |

| O-C-C Bond Angle | ~110° |

| C-C=O Bond Angle | ~125° |

| Cl-C=O Bond Angle | ~120° |

Note: These values are estimations based on typical bond lengths and angles for similar functional groups and may vary depending on the computational method used.

Conformational Analysis: The Role of the Ether Linkage

The central C-O-C ether linkage is the pivot point for the molecule's flexibility. Rotation around the C-O bonds allows the two acyl chloride groups to orient themselves in various spatial arrangements. This conformational freedom can be a critical factor in reactions where the spatial presentation of the reactive sites influences the outcome, such as in the formation of macrocycles or in stereoselective synthesis.

References

Purity Analysis of Commercial Diglycolyl Chloride: An In-depth Technical Guide

Introduction

Diglycolyl chloride, also known as 2,2′-Oxydiacetyl chloride, is a bifunctional acid halide of significant importance in the synthesis of a variety of chemical compounds.[1][2] Its utility spans from the creation of poly(ether ester) polymers to the synthesis of complex molecules like chiral diphenyl substituted polyether-diester compounds and morpholine dione analogs.[1][3] Given its role as a reactive intermediate in pharmaceutical and materials science applications, the purity of commercial diglycolyl chloride is a critical parameter that directly influences the yield, purity, and safety profile of the final products.

This guide provides a comprehensive overview of the methodologies and underlying scientific principles for the rigorous purity analysis of commercial diglycolyl chloride. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to assess and ensure the quality of this vital reagent. We will delve into the common impurities, analytical techniques, and the logic behind protocol selection, offering a self-validating system for quality control.

Understanding the Impurity Profile of Diglycolyl Chloride

The manufacturing process of diglycolyl chloride, typically involving the reaction of diglycolic acid with a chlorinating agent, can lead to the presence of several process-related impurities and degradation products. A thorough understanding of these potential contaminants is the first step in developing a robust analytical strategy.

Common Impurities:

-

Diglycolic Acid (DGA): The unreacted starting material is a primary impurity. Its presence can interfere with subsequent reactions by consuming reagents and introducing unwanted byproducts.

-

Diglycolic Anhydride: Formed through intramolecular dehydration of diglycolic acid or intermolecular reaction of diglycolyl chloride with DGA.

-

Thionyl Chloride/Oxalyl Chloride: Residual chlorinating agents can be present and are highly reactive.

-

Hydrolysis Products: Diglycolyl chloride is highly susceptible to hydrolysis, reacting with atmospheric moisture to form diglycolic acid and hydrochloric acid.[4][5] This is a significant degradation pathway.

-

Solvent Residues: Residual solvents from the synthesis and purification steps.

The reactivity of the acyl chloride functional groups makes diglycolyl chloride prone to degradation, necessitating careful handling and storage to minimize the formation of hydrolysis-related impurities.[4][5][6]

A Multi-faceted Approach to Purity Analysis

No single analytical technique can provide a complete purity profile of diglycolyl chloride. A combination of chromatographic and spectroscopic methods is essential for comprehensive characterization.

Diagram: Integrated Analytical Workflow for Diglycolyl Chloride Purity

Caption: A workflow diagram illustrating the integrated analytical approach for the comprehensive purity assessment of diglycolyl chloride.

Chromatographic Techniques: The Power of Separation

Chromatography is indispensable for separating and quantifying the individual components in a sample of commercial diglycolyl chloride.

2.1.1. Gas Chromatography (GC)

Principle: GC is ideal for the analysis of volatile and thermally stable compounds. However, the high reactivity of acyl chlorides poses a challenge for direct GC analysis.[7] Therefore, a derivatization step is often necessary.

Causality behind Derivatization: Direct injection of diglycolyl chloride onto a GC column can lead to reactions with the stationary phase, column degradation, and poor peak shapes.[8] Derivatization converts the reactive acyl chloride into a more stable and volatile derivative, typically an ester, which can be easily analyzed by GC.[7]

Experimental Protocol: GC-FID Analysis via Methanol Derivatization

-

Derivatization:

-

Accurately weigh approximately 50 mg of the diglycolyl chloride sample into a 10 mL volumetric flask.

-

Add 5 mL of anhydrous methanol to the flask. The reaction is exothermic; allow the mixture to cool to room temperature.

-

Once cooled, dilute to the mark with methanol. This solution contains the dimethyl diglycolate derivative.

-

-

GC Conditions:

-

Column: A mid-polarity column, such as a DB-35 (35% phenyl-methylpolysiloxane), is suitable for separating the ester derivative from potential impurities.[7]

-

Injector Temperature: 250°C

-

Detector (FID) Temperature: 280°C

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 220°C.

-

Hold at 220°C for 5 minutes.

-

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

-

Analysis:

-

Inject a 1 µL aliquot of the derivatized sample.

-

Identify the peak corresponding to dimethyl diglycolate by comparing its retention time to that of a pure standard.

-

Quantify impurities by area percentage, assuming a similar response factor for structurally related impurities. For more accurate quantification, individual impurity standards are required.

-

2.1.2. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is well-suited for the analysis of non-volatile and thermally labile compounds. Similar to GC, direct analysis of acyl chlorides by HPLC is challenging due to their reactivity with common mobile phases and column materials.[8][9][10] Derivatization is a common and effective strategy.[9][10][11][12]

Causality behind Derivatization: Derivatization for HPLC aims to create a stable derivative with a strong chromophore, enhancing detection by UV-Vis detectors.[10][11] This is particularly useful for trace-level analysis of acyl chloride impurities in drug substances.[9][10]

Experimental Protocol: HPLC-UV Analysis via 2-Nitrophenylhydrazine Derivatization

This method is highly sensitive for the detection of residual acyl chlorides.[10]

-

Derivatization Reagent Preparation:

-

Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.

-

-

Sample Derivatization:

-

Accurately weigh approximately 10 mg of the diglycolyl chloride sample into a 10 mL volumetric flask and dilute to volume with acetonitrile.

-

In a separate vial, mix 1 mL of the sample solution with 1 mL of the 2-nitrophenylhydrazine solution.

-

Allow the reaction to proceed at room temperature for 30 minutes.[10]

-

-

HPLC Conditions:

-

Analysis:

-

The derivatized diglycolyl chloride will have a strong UV absorbance, allowing for sensitive detection.

-

Quantification is achieved by comparing the peak area to a calibration curve prepared from a derivatized diglycolyl chloride standard of known concentration.

-

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide crucial information about the functional groups and overall structure of the sample, helping to confirm the identity of the main component and identify impurities.

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Application to Diglycolyl Chloride:

-

A strong absorption band in the region of 1750-1815 cm⁻¹ is characteristic of the C=O stretching vibration of the acyl chloride group.

-

The presence of a broad absorption band around 3000-3500 cm⁻¹ would indicate the presence of hydroxyl (-OH) groups, suggesting hydrolysis to diglycolic acid.

-

The C-O-C ether linkage will show a characteristic stretch in the 1050-1150 cm⁻¹ region.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the atomic structure of a molecule. Both ¹H and ¹³C NMR are valuable for purity assessment.

¹H NMR of Diglycolyl Chloride:

-

The proton spectrum of pure diglycolyl chloride is expected to be simple, showing a singlet for the four equivalent methylene protons (O(CH₂COCl)₂).[13][14]

-

The presence of additional peaks would indicate impurities. For example, the methylene protons of diglycolic acid would appear at a different chemical shift.

¹³C NMR of Diglycolyl Chloride:

-

The carbon spectrum will show distinct signals for the carbonyl carbon and the methylene carbons.[14]

-

The chemical shifts of these carbons are sensitive to the local chemical environment, allowing for the identification of impurities.[15]

Titrimetric Analysis: A Classic Approach to Assay

Principle: Titration provides a direct measure of the total acyl chloride content in the sample.

Experimental Protocol: Hydrolytic Titration

-

Hydrolysis:

-

Accurately weigh approximately 1 g of the diglycolyl chloride sample into a flask containing 50 mL of distilled water.

-

Stir the mixture vigorously until the diglycolyl chloride is fully hydrolyzed to diglycolic acid and hydrochloric acid.

-

-

Titration:

-

Titrate the resulting solution with a standardized solution of sodium hydroxide (e.g., 0.1 M) using a suitable indicator such as phenolphthalein.

-

-

Calculation:

-

The total amount of acid (diglycolic acid and HCl) is determined from the volume of NaOH solution required to reach the endpoint. This can be used to calculate the assay of the original diglycolyl chloride.

-

Data Interpretation and Purity Reporting

The data from the various analytical techniques should be integrated to provide a comprehensive purity report.

| Analytical Technique | Parameter Measured | Typical Specification |

| GC-FID (derivatized) | Individual Impurities | Each impurity ≤ 0.1% |

| HPLC-UV (derivatized) | Trace Impurities | Each impurity ≤ 0.05% |

| Titration | Assay (% w/w) | ≥ 95%[1][16] |

| FTIR | Functional Group Identity | Conforms to reference spectrum |

| NMR | Structural Confirmation | Conforms to reference spectrum |

Conclusion

The purity analysis of commercial diglycolyl chloride is a critical aspect of quality control in the pharmaceutical and chemical industries. A multi-technique approach, combining chromatographic, spectroscopic, and titrimetric methods, is essential for a comprehensive assessment. The rationale behind method selection, particularly the necessity of derivatization for chromatographic analysis, is rooted in the inherent reactivity of the acyl chloride functional groups. By implementing the robust analytical workflows described in this guide, researchers and drug development professionals can ensure the quality and consistency of this important chemical intermediate, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. orionchem.com [orionchem.com]

- 3. alkalisci.com [alkalisci.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Diglycolyl chloride | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to the Hazards and Safe Handling of Oxydiacetyl Dichloride

Introduction

Oxydiacetyl dichloride, also known as Diglycolyl chloride (CAS No: 21062-20-4), is a highly reactive acyl halide essential in advanced chemical synthesis.[1][2][3] For researchers and professionals in drug development and materials science, it serves as a critical building block for creating complex molecules, including poly(ether ester) compounds, chiral intermediates for pharmaceuticals, and various specialty chemicals.[2][3][4][5][6][7] However, its utility is directly proportional to its hazardous nature. As an acyl halide, its high reactivity necessitates a comprehensive understanding of its risk profile and the implementation of rigorous safety protocols.

This guide provides an in-depth analysis of the hazards associated with this compound and outlines field-proven safety precautions and emergency procedures. The objective is not merely to list rules but to provide the causal framework behind each recommendation, empowering scientists to work confidently and safely with this versatile reagent.

Section 1: Hazard Identification and Risk Profile

A foundational principle of laboratory safety is a thorough understanding of a chemical's intrinsic properties and associated hazards. This compound's risk profile is dominated by its severe corrosivity and high reactivity, particularly with nucleophiles like water.

Chemical and Physical Properties

Understanding the physical state and reactivity parameters of a chemical is the first step in a robust risk assessment.

| Property | Value | Source |

| Synonyms | Diglycolyl chloride, 2,2′-Oxydiacetyl chloride | [1] |

| CAS Number | 21062-20-4 | [1] |

| Molecular Formula | C₄H₄Cl₂O₃ | [2][3][5] |

| Molecular Weight | 170.98 g/mol | [2][3][5] |

| Appearance | Colorless to yellow clear liquid | [1] |

| Density | ~1.439 - 1.45 g/mL | [1][3] |

| Boiling Point | 57°C @ 0.07 kPa; 84-87°C @ 2 mmHg | [1][3][8] |

| Reactivity | Moisture-sensitive; reacts violently with water | [9] |

Primary Hazard Analysis

The principal dangers of this compound stem from its chemical structure as a di-acyl chloride.

-

Extreme Corrosivity: The compound is classified as causing severe skin burns and eye damage.[1][7] Contact with tissue leads to rapid hydrolysis, generating hydrochloric acid (HCl) and oxydiacetic acid, causing deep, painful chemical burns. Ocular exposure can result in permanent blindness.[9] Furthermore, it is corrosive to many metals, a critical consideration for storage and equipment selection.[1][7]

-